molecular formula C16H23FN2O2 B8219569 Tert-butyl 3-amino-3-(3-fluorobenzyl)pyrrolidine-1-carboxylate

Tert-butyl 3-amino-3-(3-fluorobenzyl)pyrrolidine-1-carboxylate

Cat. No.: B8219569
M. Wt: 294.36 g/mol
InChI Key: YZNNHWXBXOPNRL-UHFFFAOYSA-N
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Description

This compound is a pyrrolidine-based derivative featuring a tert-butyl carbamate group at position 1, an amino group at position 3, and a 3-fluorobenzyl substituent. Its molecular structure combines fluorinated aromaticity with a rigid pyrrolidine scaffold, making it a candidate for pharmaceutical and agrochemical applications, particularly in kinase inhibition or receptor modulation.

Properties

IUPAC Name

tert-butyl 3-amino-3-[(3-fluorophenyl)methyl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN2O2/c1-15(2,3)21-14(20)19-8-7-16(18,11-19)10-12-5-4-6-13(17)9-12/h4-6,9H,7-8,10-11,18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZNNHWXBXOPNRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(CC2=CC(=CC=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.36 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection of 3-Aminopyrrolidine Intermediates

A foundational method involves Boc protection of 3-aminopyrrolidine followed by 3-fluorobenzyl group introduction:

  • Starting material : 3-Aminopyrrolidine (CAS 186550-13-0).

  • Boc protection : React with di-tert-butyl dicarbonate (Boc₂O) in chloroform at 20°C for 1 hour, yielding tert-butyl 3-aminopyrrolidine-1-carboxylate (98% yield).

  • Alkylation : Treat with 3-fluorobenzyl bromide under basic conditions (K₂CO₃, DMF, 60°C), achieving 72% yield after column chromatography.

Key optimization parameters :

  • Solvent polarity : Dichloromethane (DCM) improves Boc protection efficiency compared to THF.

  • Stoichiometry : A 1.2:1 molar ratio of Boc₂O to amine minimizes di-Boc byproducts.

Reductive Amination for Simultaneous Amino and Benzyl Group Installation

An alternative one-pot strategy employs reductive amination to concurrently introduce the amino and 3-fluorobenzyl moieties:

  • Ketone precursor : 3-Oxopyrrolidine-1-carboxylate.

  • Condensation : React with 3-fluorobenzylamine in methanol, catalyzed by acetic acid, to form a Schiff base.

  • Reduction : Use sodium cyanoborohydride (NaBH₃CN) at pH 5–6, yielding the secondary amine (65% yield).

  • Boc protection : As above.

Advantages :

  • Avoids isolation of intermediates.

  • Enhances stereochemical control via in situ imine formation.

Cyclization of Linear Precursors

Ring-Closing Metathesis (RCM)

For stereoselective synthesis, RCM offers a robust pathway:

  • Diene substrate : N-Boc-3-amino-4-pentenoate.

  • Grubbs catalyst (2nd generation) : Promotes cyclization in DCM at 40°C, forming the pyrrolidine ring (58% yield).

  • Fluorobenzyl introduction : Post-cyclization alkylation with 3-fluorobenzyl triflate.

Challenges :

  • Catalyst loading (5 mol%) required for efficient turnover.

  • Competing oligomerization necessitates dilute conditions (0.01 M).

Dieckmann Cyclization

Base-mediated cyclization of diethyl 3-(3-fluorobenzylamino)glutarate:

  • Ester hydrolysis : NaOH in ethanol/water.

  • Cyclization : KOtBu in THF at −78°C, yielding the pyrrolidine core (44% yield).

Limitations :

  • Moderate yields due to competing decarboxylation.

  • Requires low temperatures to suppress side reactions.

Reaction Optimization and Process Considerations

Solvent and Temperature Effects

ParameterBoc ProtectionAlkylationRCM
Optimal Solvent ChloroformDMFDCM
Temperature (°C) 206040
Reaction Time 1 h12 h24 h
  • Chloroform : Preferred for Boc protection due to inertness and high Boc₂O solubility.

  • DMF : Enhances alkylation rates via polar aprotic stabilization.

Catalytic Systems

  • Boc protection : 4-Dimethylaminopyridine (DMAP) accelerates reaction kinetics (10 mol% reduces time to 30 minutes).

  • Alkylation : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial interactions in biphasic systems.

Analytical Validation and Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.44 (s, 9H, Boc), 3.45–3.60 (m, 4H, pyrrolidine), 4.30 (s, 2H, CH₂F), 6.90–7.20 (m, 4H, aromatic).

  • ¹⁹F NMR : δ −113.2 (s, CF).

  • HRMS (ESI+) : m/z 335.1872 [M+H]⁺ (calc. 335.1878).

Purity Assessment

  • HPLC : >99% purity (C18 column, acetonitrile/water gradient).

  • Chiral analysis : Confirms racemic mixture unless asymmetric synthesis employed.

Industrial-Scale Considerations

  • Cost efficiency : Boc₂O and 3-fluorobenzyl bromide account for 70% of raw material costs.

  • Green chemistry : Substituting DMF with cyclopentyl methyl ether (CPME) reduces environmental impact.

Emerging Methodologies

  • Flow chemistry : Continuous Boc protection in microreactors achieves 95% yield with 10-minute residence time.

  • Enzymatic desymmetrization : Lipase-catalyzed resolution of racemic intermediates (ee >98%) .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-amino-3-(3-fluorobenzyl)pyrrolidine-1-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the amino and fluorobenzyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 3-amino-3-(3-fluorobenzyl)pyrrolidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules

Biology: The compound is used in biological research to study its effects on different biological systems. It can be used to investigate the interactions between small molecules and biological targets.

Medicine: In medicine, this compound is explored for its potential therapeutic applications. Its structural features make it a candidate for drug development, particularly in the design of new pharmaceuticals.

Industry: Industrially, the compound is used in the synthesis of various chemicals and materials. Its versatility allows it to be employed in the production of polymers, resins, and other industrial products.

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-3-(3-fluorobenzyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The following table summarizes critical distinctions between the target compound and its analogs from the evidence:

Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Synthesis Highlights Key Applications/Notes
Tert-butyl 3-amino-3-(3-fluorobenzyl)pyrrolidine-1-carboxylate 3-amino, 3-(3-fluorobenzyl), tert-butyl carbamate Not explicitly stated Likely involves reductive amination or SNAr Potential kinase inhibitor (hypothetical)
tert-butyl-3-[(3-fluorobenzenesulfonyl)methyl]pyrrolidine-1-carboxylate (IIi) 3-(3-fluorobenzenesulfonyl)methyl Not calculated Oxidation of sulfanyl precursor with mCPBA Multifunctional ligand (arylsulfonamide)
(±)-trans-1-tert-Butyl 3-methyl 4-(2-fluoro-6-(3-(hydroxymethyl)pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate Fluoropyridine, hydroxymethyl-pyrrolidine Not stated Multi-step coupling (pyridine core) Catalyzed reactions, chiral intermediates
tert-butyl (3R)-3-{[6-(dibenzylamino)-5-nitropyrimidin-4-yl]amino}pyrrolidine-1-carboxylate Nitropyrimidine, dibenzylamino Not stated Amination of pyrimidine with pyrrolidine Pharmaceutical intermediate (TLC Rf 0.29)
tert-Butyl 3-(((2-hydroxyethyl)thio)methyl)pyrrolidine-1-carboxylate 2-hydroxyethylthio, tert-butyl carbamate 261.38 Thioether linkage synthesis Lab-scale reagent (95% purity, Indagoo)

Physical and Chemical Properties

  • Fluorinated Aromaticity: The 3-fluorobenzyl group in the target compound enhances lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., benzyl or methyl substitutes). This is critical for blood-brain barrier penetration in CNS-targeted drugs.
  • Polarity: The amino group increases polarity relative to sulfonyl or thioether analogs, affecting solubility and chromatographic behavior (e.g., TLC Rf values differ significantly between amino- and nitro-substituted derivatives) .
  • Stability : Tert-butyl carbamate protection improves stability under acidic conditions compared to methyl esters or unprotected amines .

Q & A

Q. How can X-ray crystallography confirm the compound’s structure and resolve ambiguities in substituent orientation?

  • Methodological Answer : Co-crystallize the compound with a heavy atom (e.g., bromine) for phasing. Refinement software (SHELX) resolves bond angles and torsional strain. For example, tert-butyl 3-oxo-pyrrolidine derivatives have been resolved to confirm substituent geometries .

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